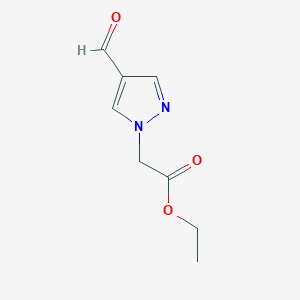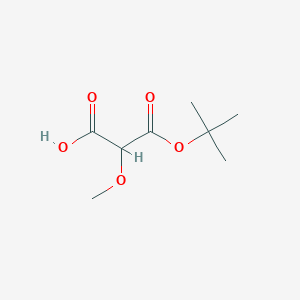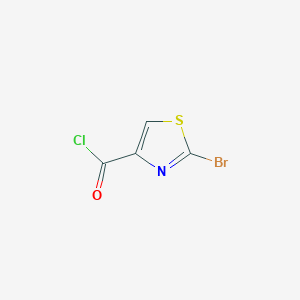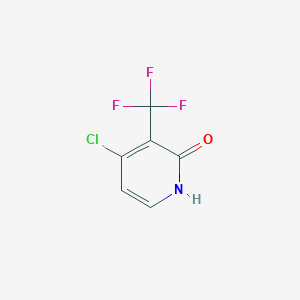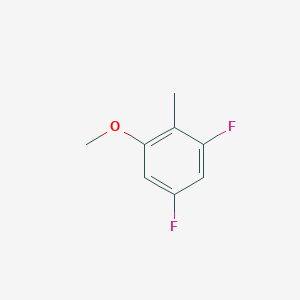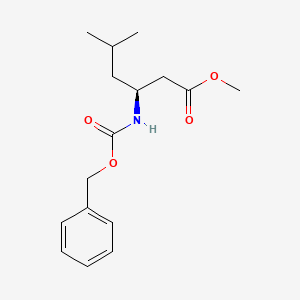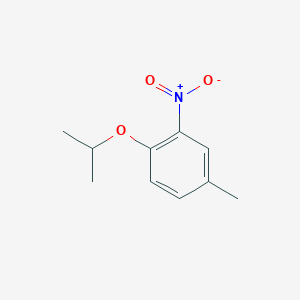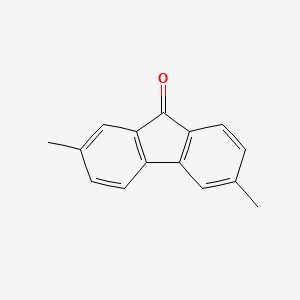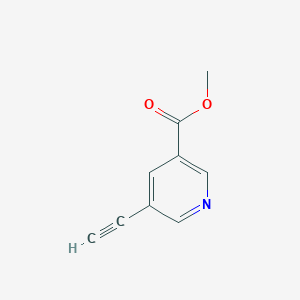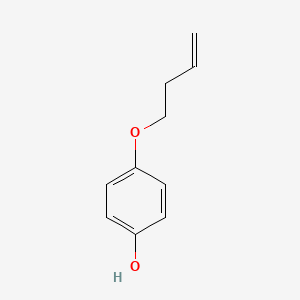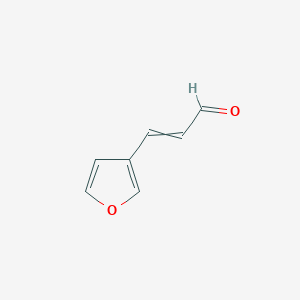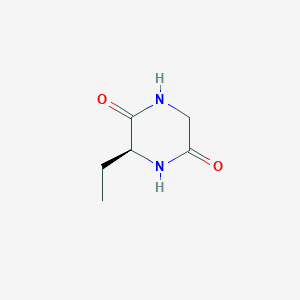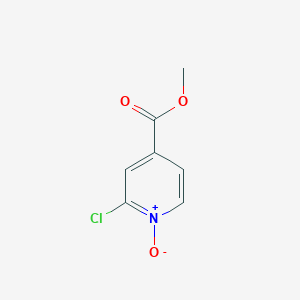![molecular formula C6H9NOS B1396640 [2-羟基-1-(噻吩-2-基)乙基]胺 CAS No. 171661-56-6](/img/structure/B1396640.png)
[2-羟基-1-(噻吩-2-基)乙基]胺
描述
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine: is an organic compound that features a thiophene ring substituted with a hydroxyethylamine group.
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
作用机制
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activities .
Mode of Action
It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine. For instance, the compound is unstable and requires protection with nitrogen gas. It appears as a light yellow clear liquid but turns red upon prolonged exposure .
生化分析
Biochemical Properties
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of geldanamycin derivatives, which are known to inhibit HCV replication by targeting Hsp90 . The nature of these interactions often involves binding to active sites on enzymes or forming complexes with proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells, indicating its potential impact on cellular energy metabolism . Additionally, its role in the synthesis of piperazine-2,6-dione derivatives suggests it may influence cellular processes related to protein synthesis and degradation .
Molecular Mechanism
At the molecular level, [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives, which may act as enzyme inhibitors or activators . These interactions can lead to changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is a light yellow clear liquid that turns red upon prolonged exposure, indicating potential degradation . This degradation can affect its efficacy and interactions with biomolecules over time.
Dosage Effects in Animal Models
The effects of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For example, studies on similar compounds have shown threshold effects where low doses enhance cellular function, but high doses result in toxicity . Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes condensation reactions to form derivatives that participate in metabolic processes . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine typically begins with thiophene, a five-membered aromatic ring containing sulfur.
Reaction Steps:
Industrial Production Methods: Industrial production methods for [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions:
Oxidation: [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Thiophene derivatives with different functional groups.
相似化合物的比较
2-Thiopheneethanol: Similar structure but lacks the amine group.
2-Amino-2-(thiophen-2-yl)ethanol: Similar structure but with different functional groups.
Uniqueness:
Functional Groups: The presence of both hydroxy and amine groups in [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine makes it unique compared to other thiophene derivatives.
属性
IUPAC Name |
2-amino-2-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQAOHZFHBEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


